molecular formula C8H6BrIO3 B12847020 Methyl 2-bromo-5-hydroxy-4-iodobenzoate

Methyl 2-bromo-5-hydroxy-4-iodobenzoate

Cat. No.: B12847020
M. Wt: 356.94 g/mol
InChI Key: XPKQEIXOTNZOQQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-hydroxy-4-iodobenzoate typically involves the esterification of 2-bromo-5-hydroxy-4-iodobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of a simpler benzoate derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the halogens.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler benzoate derivatives without halogens.

Scientific Research Applications

Methyl 2-bromo-5-hydroxy-4-iodobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-iodobenzoate
  • Methyl 2-hydroxy-4-iodobenzoate
  • Methyl 4-iodosalicylate

Uniqueness

Methyl 2-bromo-5-hydroxy-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms along with a hydroxyl group on the benzoate structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6BrIO3

Molecular Weight

356.94 g/mol

IUPAC Name

methyl 2-bromo-5-hydroxy-4-iodobenzoate

InChI

InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3

InChI Key

XPKQEIXOTNZOQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)I)O

Origin of Product

United States

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